

# Application Notes and Protocols: The Role of Interleukin-25 in Allergy Research Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that plays a significant role in the initiation and amplification of type 2 immune responses, which are central to the pathophysiology of allergic diseases.[1][2][3] Produced predominantly by epithelial cells upon allergen exposure, IL-25 orchestrates the activation of both innate and adaptive immune cells, leading to the hallmark features of allergic inflammation.[4][5] These application notes provide an overview of the function of IL-25, its signaling pathway, and detailed protocols for its application in various allergy research models.

### **IL-25 Signaling Pathway**

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1][3] This binding event initiates a signaling cascade that is crucial for the induction of type 2 inflammation. Upon receptor engagement, the adaptor protein Act1 is recruited, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases (p38).[6][7] A novel, Act1-independent pathway involving the activation of STAT5 has also been identified.[5] The activation of these pathways culminates in the production of key type 2 cytokines, such as IL-4, IL-5, and IL-13, by various immune cells, including T helper 2 (Th2) cells and type 2 innate lymphoid cells (ILC2s).[1][3][8]





Click to download full resolution via product page

Caption: IL-25 Signaling Pathway.



# **Application in Allergic Disease Models**

IL-25 has been implicated in the pathogenesis of several allergic conditions, including asthma, atopic dermatitis, and allergic rhinitis.[2] Animal models are invaluable tools for investigating the role of IL-25 in these diseases and for evaluating the therapeutic potential of targeting the IL-25 pathway.

# **Typical Experimental Workflow**

A common workflow for studying the effects of IL-25 in an allergy model involves sensitization and challenge with an allergen, followed by the assessment of various inflammatory parameters. This can include the administration of recombinant IL-25 to exacerbate the allergic response or the use of neutralizing antibodies or genetically deficient mice to block IL-25 signaling.





Click to download full resolution via product page

Caption: Experimental Workflow for an IL-25 Allergy Model.

# **Quantitative Data from Murine Allergy Models**

The following tables summarize the quantitative effects of IL-25 in various murine models of allergic diseases.

Table 1: Effects of IL-25 in a Murine Model of Allergic Asthma

| Parameter                                  | Control Group | IL-25<br>Treatment/Ove<br>rexpression | IL-25<br>Deficiency/Neu<br>tralization | Reference |
|--------------------------------------------|---------------|---------------------------------------|----------------------------------------|-----------|
| BALF<br>Eosinophils<br>(x10 <sup>4</sup> ) | 0.5 ± 0.2     | 15.2 ± 3.1                            | 2.1 ± 0.8                              | [9][10]   |
| BALF<br>Lymphocytes<br>(x10 <sup>4</sup> ) | 1.2 ± 0.4     | 8.5 ± 1.9                             | 3.4 ± 1.1                              | [11]      |
| BALF IL-5<br>(pg/mL)                       | <50           | 850 ± 150                             | 120 ± 40                               | [4][9]    |
| BALF IL-13<br>(pg/mL)                      | <20           | 450 ± 90                              | 75 ± 25                                | [4][9]    |
| Serum OVA-<br>specific IgE<br>(U/mL)       | 150 ± 50      | 450 ± 120                             | 200 ± 70                               | [6]       |
| Airway<br>Hyperresponsive<br>ness (Penh)   | 1.5 ± 0.3     | 4.8 ± 0.9                             | 2.1 ± 0.5                              | [11][12]  |

Data are presented as mean ± SEM and are compiled from representative studies. Specific values can vary based on the mouse strain, allergen, and protocol used.



Table 2: Effects of IL-25 in a Murine Model of Atopic Dermatitis

| Parameter                                 | Control Group | IL-25<br>Treatment | IL-25<br>Deficiency | Reference |
|-------------------------------------------|---------------|--------------------|---------------------|-----------|
| Epidermal<br>Thickness (μm)               | 20 ± 5        | 75 ± 15            | 30 ± 8              | [13]      |
| Eosinophil<br>Infiltration<br>(cells/mm²) | 10 ± 4        | 150 ± 30           | 25 ± 9              | [14]      |
| Skin IL-4 mRNA<br>(fold change)           | 1.0           | 8.5 ± 2.1          | 2.5 ± 0.7           | [13]      |
| Serum IgE<br>(μg/mL)                      | 0.5 ± 0.1     | 3.2 ± 0.8          | 1.1 ± 0.3           | [15]      |

Data are presented as mean ± SEM and are compiled from representative studies.

# Detailed Experimental Protocols Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This protocol describes a classic model of allergic asthma to study the effects of IL-25.

#### Materials:

- 6-8 week old BALB/c mice
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
- Recombinant murine IL-25 (R&D Systems) or anti-mouse IL-25 antibody (BioXCell)
- Phosphate-buffered saline (PBS)



· Aerosol delivery system

#### Procedure:

- Sensitization:
  - On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 μg of OVA emulsified in 2 mg of alum in a total volume of 200 μL PBS.[16]
  - For IL-25 neutralization studies, administer anti-IL-25 antibody (e.g., 150 μ g/mouse, i.p.)
    on days 0, 14, and during the challenge phase.[16] Control mice receive an equivalent
    dose of isotype control IgG.
- Challenge:
  - From day 25 to day 27, challenge the mice with 1% OVA in PBS for 30 minutes daily via aerosol inhalation.[16]
  - $\circ$  For studies involving IL-25 administration, intranasally instill recombinant IL-25 (e.g., 0.5  $\mu g$  in 50  $\mu L$  PBS) daily during the challenge phase.[17]
- Analysis (24-48 hours after the last challenge):
  - Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
  - Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by flushing the lungs with PBS. Centrifuge the BAL fluid (BALF) and use the supernatant for cytokine analysis (ELISA). Resuspend the cell pellet for total and differential cell counts (e.g., using Wright-Giemsa stain).
  - Serum IgE: Collect blood via cardiac puncture and measure serum levels of OVA-specific IgE by ELISA.
  - Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.



# Protocol 2: House Dust Mite (HDM)-Induced Allergic Rhinitis in Mice

This protocol outlines a model for allergic rhinitis, a disease where IL-25 is also implicated.[18]

#### Materials:

- 6-8 week old BALB/c mice
- House Dust Mite (HDM) extract (Greer Laboratories)
- Phosphate-buffered saline (PBS)

#### Procedure:

- Sensitization and Challenge:
  - On days 0, 7, and 14, sensitize mice by intranasal administration of 25 μg of HDM extract in 20 μL of PBS.
  - From day 21 to day 27, challenge the mice daily with 5 μg of HDM extract in 20 μL of PBS.
- Analysis (24 hours after the last challenge):
  - Allergic Symptoms: Score the frequency of sneezing and nasal rubbing for 10 minutes after the final challenge.
  - Nasal Lavage: Collect nasal lavage fluid to measure inflammatory cells and cytokines.
  - Serum IgE: Measure serum levels of HDM-specific IgE by ELISA.
  - Histology: Decalcify the skull and embed the nasal cavity in paraffin. Section and stain with H&E and PAS to assess eosinophilic infiltration and goblet cell hyperplasia in the nasal mucosa.[6]
  - Gene Expression: Isolate RNA from the nasal mucosa to analyze the expression of II25 and other inflammatory genes by qRT-PCR.[19]



# **Protocol 3: In Vitro Th2 Cell Differentiation Assay**

This protocol is for assessing the direct effect of IL-25 on the differentiation of naive CD4+ T cells into Th2 cells.[4]

#### Materials:

- Spleens from 6-8 week old BALB/c mice
- Naive CD4+ T cell isolation kit (Miltenyi Biotec)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2mercaptoethanol
- Plate-bound anti-CD3 (1 μg/mL) and anti-CD28 (2 μg/mL) antibodies
- Recombinant murine IL-2 (20 U/mL) and IL-4 (10 ng/mL)
- Anti-IFN-y antibody (10 μg/mL)
- Recombinant murine IL-25 (10 ng/mL)

#### Procedure:

- Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice using a magneticactivated cell sorting (MACS) kit according to the manufacturer's instructions.
- · Cell Culture:
  - Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
  - For Th2 polarizing conditions, add IL-2 (20 U/mL), IL-4 (10 ng/mL), and anti-IFN-γ antibody (10 μg/mL).
  - To test the effect of IL-25, add recombinant IL-25 (10 ng/mL) to a subset of the Th2polarizing cultures.
- Analysis (after 4-5 days):



- Cytokine Production: Restimulate the cells with anti-CD3/anti-CD28 for 24-48 hours and measure the concentration of IL-4, IL-5, and IL-13 in the culture supernatants by ELISA.
- Transcription Factor Expression: Analyze the expression of the master Th2 transcription factor GATA-3 by intracellular flow cytometry or Western blot.

By utilizing these models and protocols, researchers can further elucidate the mechanisms by which IL-25 contributes to allergic inflammation and explore the potential of IL-25-targeted therapies for the treatment of allergic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Roles of IL-25 in Type 2 Inflammation and Autoimmune Pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-25 in allergic inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin 25 promotes the initiation of proallergic type 2 responses PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel IL-25-signaling pathway through STAT5 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-25 Enhances Allergic Inflammation through p38MAPK and NF-κB Pathways in Mouse Models of Allergic Rhinitis [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles of IL-25 in Type 2 Inflammation and Autoimmune Pathogenesis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Role of IL-25 on Eosinophils in the Initiation of Th2 Responses in Allergic Asthma [frontiersin.org]
- 10. IL-25 enhances allergic airway inflammation by amplifying a TH2 cell-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]







- 11. Direct comparison of the dynamics of IL-25- and 'allergen'-induced airways inflammation, remodelling and hypersensitivity in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. karger.com [karger.com]
- 16. researchgate.net [researchgate.net]
- 17. Characteristics of IL-25 and allergen-induced airway fibrosis in a murine model of asthma
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological Properties and the Role of IL-25 in Disease Pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 19. IL-25 Could Be Involved in the Development of Allergic Rhinitis Sensitized to House Dust Mite PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: The Role of Interleukin-25 in Allergy Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603948#application-of-il25-in-allergy-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com